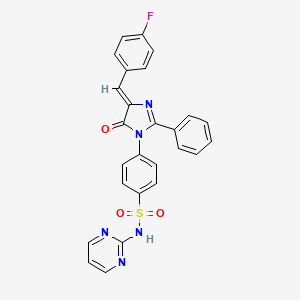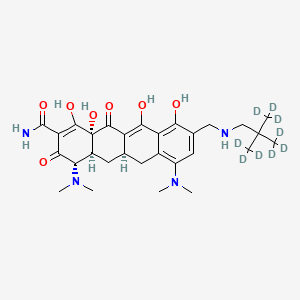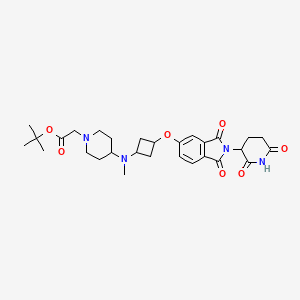
Anticancer agent 204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has been shown to arrest the cell cycle of HepG2 cells in the G1 phase and induce apoptosis by reducing the level of mitochondrial membrane polarization . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 204 involves the fluorination of cinnamide derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. continuous flow synthesis has been highlighted as a promising approach for the production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 204 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential biological activities .
Applications De Recherche Scientifique
Anticancer agent 204 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of fluorination on the biological activity of cinnamide derivatives.
Biology: Investigated for its ability to induce apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer treatment, particularly in targeting hepatocellular carcinoma cells.
Mécanisme D'action
The mechanism of action of Anticancer agent 204 involves the induction of apoptosis in cancer cells. This is achieved through the reduction of mitochondrial membrane polarization, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinones: Known for their anticancer activities, including inhibition of cancer cell proliferation and induction of apoptosis.
Vinca Alkaloids: Plant-derived compounds used in cancer treatment for their ability to inhibit cell division.
Polyphenols: Natural compounds with anticancer properties, including antioxidant and anti-inflammatory activities.
Uniqueness of Anticancer agent 204
This compound is unique due to its fluorinated cinnamide structure, which enhances its anticancer activity by inducing apoptosis through mitochondrial membrane polarization reduction. This specific mechanism of action and its ability to arrest the cell cycle in the G1 phase distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C26H18FN5O3S |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
4-[(4Z)-4-[(4-fluorophenyl)methylidene]-5-oxo-2-phenylimidazol-1-yl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H18FN5O3S/c27-20-9-7-18(8-10-20)17-23-25(33)32(24(30-23)19-5-2-1-3-6-19)21-11-13-22(14-12-21)36(34,35)31-26-28-15-4-16-29-26/h1-17H,(H,28,29,31)/b23-17- |
Clé InChI |
HOMRBLHASZFJNL-QJOMJCCJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)





![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)
